Dual Inhibition Potency: Balanced IC50 Profile for FAAH and MAGL
FAAH/MAGL-IN-3 exhibits a balanced dual inhibition profile against both FAAH and MAGL. In head-to-head enzymatic assays, its potency is 179 nM for FAAH and 759 nM for MAGL . This is a key differentiator from other dual inhibitors like SA-57, which is significantly more potent at FAAH (1-3 nM) but considerably weaker at MAGL (410-1400 nM) . This difference in potency and selectivity ratio is critical for experimental design.
| Evidence Dimension | In vitro potency against FAAH and MAGL |
|---|---|
| Target Compound Data | FAAH IC50 = 179 nM; MAGL IC50 = 759 nM |
| Comparator Or Baseline | SA-57: FAAH IC50 = 1-3 nM; MAGL IC50 (human) = 1.4 μM (1400 nM) |
| Quantified Difference | FAAH/MAGL-IN-3 is ~60-180x less potent at FAAH but ~1.8x more potent at MAGL compared to SA-57, resulting in a significantly different FAAH:MAGL selectivity ratio (~1:4.2 vs. ~1:500-1400). |
| Conditions | In vitro enzyme assays using recombinant human FAAH and MAGL |
Why This Matters
The distinct potency ratio directly impacts the degree of anandamide versus 2-AG elevation in experimental systems, making FAAH/MAGL-IN-3 a more appropriate tool for studies where balanced, rather than highly skewed, dual inhibition is required.
